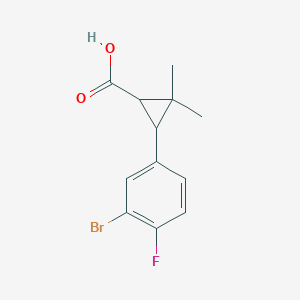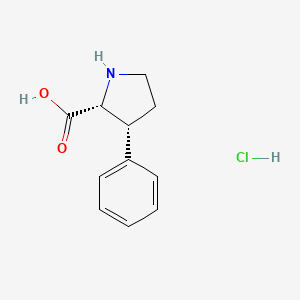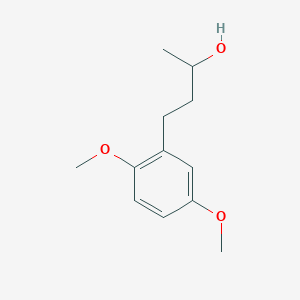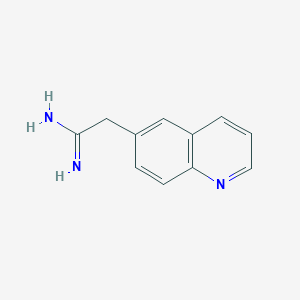amine](/img/structure/B13610648.png)
[(4,4-Dimethylcyclohexyl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dimethylcyclohexyl)methylamine is an organic compound with the molecular formula C11H23N It is a secondary amine, characterized by a cyclohexane ring substituted with two methyl groups at the 4-position and a methylamine group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)methylamine typically involves the alkylation of 4,4-dimethylcyclohexanone with methylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methylamine, facilitating its nucleophilic attack on the carbonyl carbon of the ketone. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (4,4-Dimethylcyclohexyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Dimethylcyclohexyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
(4,4-Dimethylcyclohexyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4,4-Dimethylcyclohexyl)methylamine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methoxy-4,4-dimethylcyclohexyl)methylamine: Similar in structure but with a methoxy group instead of a hydrogen atom on the cyclohexane ring.
(4,4-Dimethylcyclohexyl)(3,4-dimethylphenyl)methylamine: Contains an additional phenyl ring, making it more complex and potentially altering its reactivity and applications.
Uniqueness
(4,4-Dimethylcyclohexyl)methylamine is unique due to its specific substitution pattern on the cyclohexane ring, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
: Sigma-Aldrich : Enamine : RSC Publishing : Chemistry LibreTexts : LookChem : Benchchem : Sigma-Aldrich : Enamine : MolInstincts : Sigma-Aldrich
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
1-(4,4-dimethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C10H21N/c1-10(2)6-4-9(5-7-10)8-11-3/h9,11H,4-8H2,1-3H3 |
Clé InChI |
DKMQJAYEFPUKLA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)CNC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)

![3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid](/img/structure/B13610580.png)





![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)





